

An In-depth Technical Guide to the Spectral Data of Diphenyl Methylphosphonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyl methylphosphonate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **diphenyl methylphosphonate**, a compound of interest in various chemical and pharmaceutical research fields. This document presents detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supplemented by experimental protocols and a logical workflow for spectral data acquisition and analysis.

Spectroscopic Data Summary

The following sections provide a detailed summary of the key spectral data for **diphenyl methylphosphonate**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **diphenyl methylphosphonate**. The data presented here includes ^1H , ^{13}C , and ^{31}P NMR spectra.

Table 1: ^1H NMR Spectral Data for **Diphenyl Methylphosphonate**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.33-7.29	m	-	4H	Phenyl H (ortho)
7.20-7.14	m	-	6H	Phenyl H (meta, para)
1.78	d	17.6	3H	P-CH ₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data for **Diphenyl Methylphosphonate**[\[1\]](#)

Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
150.4	d, J(C-P) = 8.3	Phenyl C (ipso)
129.9	s	Phenyl C (para)
125.3	s	Phenyl C (ortho)
120.6	d, J(C-P) = 4.5	Phenyl C (meta)
11.6	d, J(C-P) = 144.3	P-CH ₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: ³¹P NMR Spectral Data for **Diphenyl Methylphosphonate**[\[1\]](#)

Chemical Shift (δ) ppm
24.55

Solvent: CDCl₃, Frequency: 162 MHz, Standard: 85% H₃PO₄

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **diphenyl methylphosphonate**. The key absorption bands are summarized below.

Table 4: IR Absorption Bands for **Diphenyl Methylphosphonate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2930	Weak	Aliphatic C-H stretch (CH ₃)
~1590	Strong	Aromatic C=C stretch
~1490	Strong	Aromatic C=C stretch
~1260	Strong	P=O stretch
~1180	Strong	P-O-C (aryl) stretch
~950	Strong	P-O-C (aryl) stretch
~750	Strong	Aromatic C-H bend (out-of-plane)

Note: The exact peak positions and intensities may vary slightly depending on the sampling method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **diphenyl methylphosphonate**.

Table 5: Mass Spectrometry Data for **Diphenyl Methylphosphonate**

Parameter	Value
Molecular Formula	C ₁₃ H ₁₃ O ₃ P
Molecular Weight	248.21 g/mol [2]
Exact Mass	248.06023127 Da[2]

Predicted Fragmentation: The mass spectrum is expected to show the molecular ion peak $[M]^+$ at m/z 248. Key fragmentation pathways for organophosphorus esters typically involve cleavage of the P-O and O-C bonds. Common fragments would likely include ions corresponding to the loss of a phenoxy group ($[M-93]^+$), a phenyl group ($[M-77]^+$), and the methyl group ($[M-15]^+$).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of **diphenyl methylphosphonate** in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).
- Transfer the solution to a 5 mm NMR tube.
- For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.

1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: $CDCl_3$
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment
- Number of Scans: 16-64 (depending on concentration)
- Relaxation Delay: 1-5 s
- Spectral Width: -2 to 12 ppm
- Referencing: The residual solvent peak of $CDCl_3$ ($\delta = 7.26$ ppm) is used as a reference.

¹³C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: Proton-decoupled single-pulse experiment
- Number of Scans: 1024-4096 (depending on concentration)
- Relaxation Delay: 2-5 s
- Spectral Width: 0 to 200 ppm
- Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as a reference.

³¹P NMR Spectroscopy:

- Instrument: 162 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: Proton-decoupled single-pulse experiment
- Number of Scans: 64-256
- Relaxation Delay: 2-5 s
- Spectral Width: -50 to 50 ppm
- Referencing: An external standard of 85% H₃PO₄ (δ = 0 ppm) is used.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of liquid **diphenyl methylphosphonate** directly onto the center of the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Analysis:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **diphenyl methylphosphonate** in a volatile organic solvent such as ethyl acetate or dichloromethane (e.g., 1 mg/mL).
- Further dilute the stock solution as necessary to fall within the linear range of the instrument.

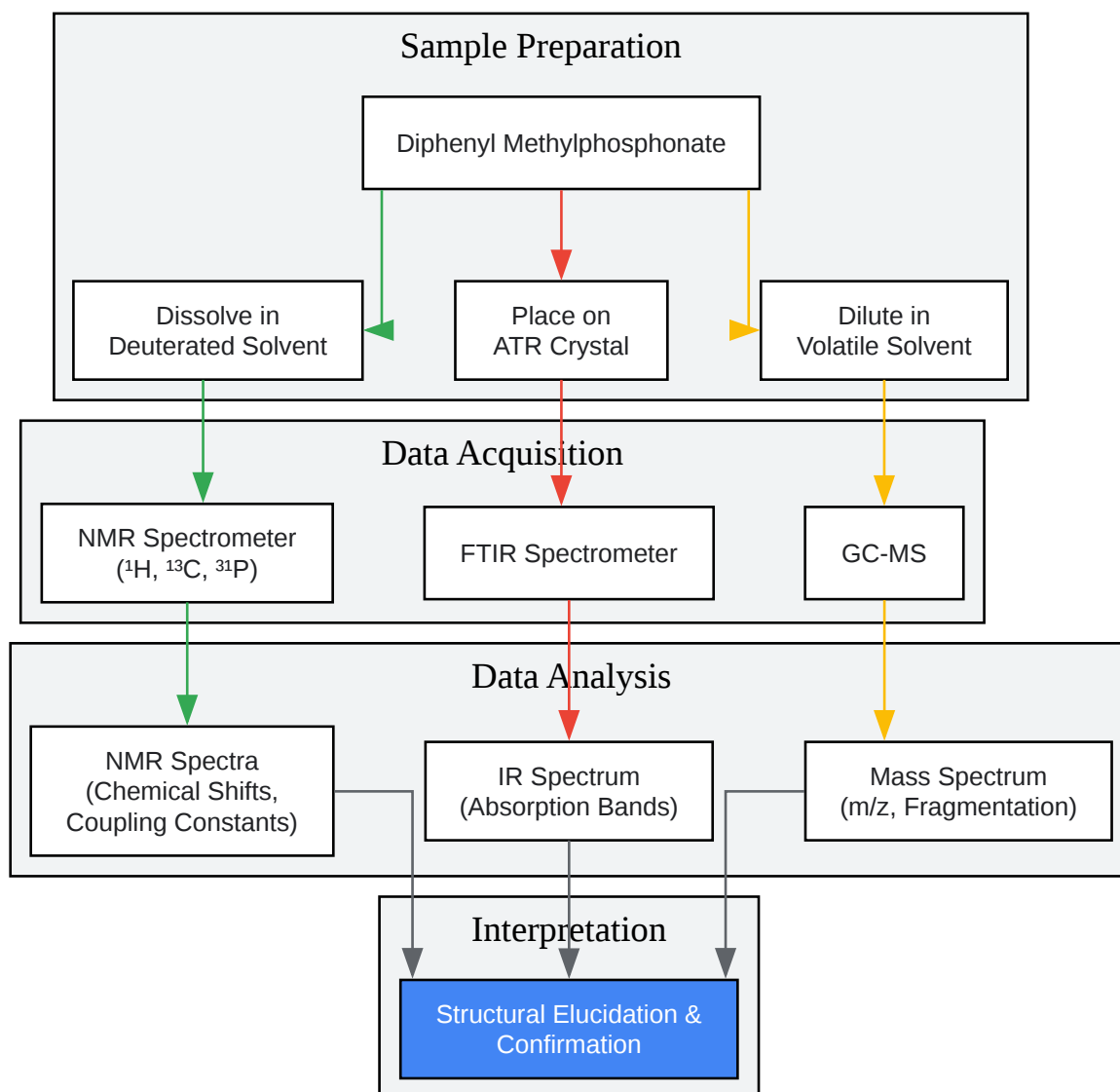
GC-MS Analysis:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- Injector: Split/splitless injector, operated in splitless mode at 250 °C.
- Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 μm).

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Scan Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like **diphenyl methylphosphonate**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. rsc.org [rsc.org]
- 2. Diphenyl methylphosphonate | C₁₃H₁₃O₃P | CID 82027 - PubChem [pubchem.ncbi.nlm.nih.gov]
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